molecular formula C12H9ClN2O B14505701 (6-Chloro-1H-1,2-diazepin-1-yl)(phenyl)methanone CAS No. 63159-98-8

(6-Chloro-1H-1,2-diazepin-1-yl)(phenyl)methanone

Cat. No.: B14505701
CAS No.: 63159-98-8
M. Wt: 232.66 g/mol
InChI Key: XSFKJVHIYINORF-UHFFFAOYSA-N
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Description

(6-Chloro-1H-1,2-diazepin-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 6th position and a phenyl group attached to the methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1H-1,2-diazepin-1-yl)(phenyl)methanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1H-1,2-diazepin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

(6-Chloro-1H-1,2-diazepin-1-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Chloro-1H-1,2-diazepin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-1H-1,2-diazepin-1-yl)(methyl)methanone
  • (6-Chloro-1H-1,2-diazepin-1-yl)(ethyl)methanone
  • (6-Chloro-1H-1,2-diazepin-1-yl)(propyl)methanone

Uniqueness

(6-Chloro-1H-1,2-diazepin-1-yl)(phenyl)methanone is unique due to the presence of the phenyl group, which can significantly influence its chemical properties and biological activities compared to its analogs with different alkyl groups. The phenyl group can enhance the compound’s stability, reactivity, and potential interactions with biological targets.

Properties

CAS No.

63159-98-8

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

(6-chlorodiazepin-1-yl)-phenylmethanone

InChI

InChI=1S/C12H9ClN2O/c13-11-7-4-8-14-15(9-11)12(16)10-5-2-1-3-6-10/h1-9H

InChI Key

XSFKJVHIYINORF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=C(C=CC=N2)Cl

Origin of Product

United States

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